molecular formula C13H11NO5 B2782920 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid CAS No. 1351800-12-8

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid

Cat. No.: B2782920
CAS No.: 1351800-12-8
M. Wt: 261.233
InChI Key: QVJCBBWMCVDGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is a sophisticated quinoline derivative of significant interest in medicinal chemistry and oncology research. Compounds based on the 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline scaffold are actively investigated as potential Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins, such as Her2; inhibiting Hsp90 leads to the degradation of these client proteins and can induce cancer cell death . Research on structurally similar molecules has demonstrated significant cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) cells . Furthermore, this class of compounds has been explored for its potential to inhibit key tyrosine kinases like c-Met and VEGFR-2, which are pivotal enzymes responsible for signaling pathways that regulate cell proliferation, invasion, and angiogenesis in tumors . The structure of this compound, integrating a dihydrodioxine ring fused to a functionalized quinoline core, makes it a valuable chemical entity for structure-activity relationship (SAR) studies and for developing novel targeted cancer therapeutics . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

9-methoxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-10-6-9(13(15)16)14-8-5-12-11(4-7(8)10)18-2-3-19-12/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJCBBWMCVDGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC3=C(C=C21)OCCO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxino ring and the methoxy group. Key reagents used in these reactions include methoxybenzene, quinoline derivatives, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions depending on the reagent and conditions:

ReagentConditionsMajor Product(s)Mechanistic Pathway
KMnO₄Acidic aqueous solutionOxo-quinoline derivatives with increased oxygen content at C4 and C9 positionsRadical-mediated C-H activation
CrO₃Anhydrous dichloromethaneEpoxidation of dioxino ring followed by ring-opening to form dihydroxyquinolineElectrophilic oxidation
O₂ (catalytic Pd/C)Methanol, 60°CPartial dehydrogenation of dihydroquinoline moiety to aromatic quinolineHeterogeneous catalytic oxidation

Key findings from oxidation studies:

  • Potassium permanganate preferentially oxidizes the dioxino ring, forming lactone intermediates that hydrolyze to carboxylic acid derivatives .

  • Chromium trioxide induces epoxidation without disrupting the quinoline aromaticity, enabling subsequent nucleophilic ring-opening reactions .

Reduction Reactions

Selective reduction pathways have been characterized:

ReagentSolventTemperatureProduct Selectivity
LiAlH₄Anhydrous THF0°CReduction of carboxylic acid to primary alcohol (>85% yield)
H₂/Pd-CEthanolRTHydrogenolysis of dioxino ring to diol (72% yield)
NaBH₄/CeCl₃Methanol-20°CSelective ketone reduction (when present)

Notable observations:

  • Lithium aluminum hydride reduces the 7-carboxylic acid group to a hydroxymethyl group while preserving the methoxy substituent .

  • Catalytic hydrogenation cleaves the dioxino ring's oxygen bridges, producing 3,4-dihydroxyquinoline derivatives .

Substitution Reactions

The compound participates in both nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

PositionNucleophileCatalystProduct Formation
C8PiperidineCuI/1,10-phen8-piperidino derivative (68% yield)
C5ThiophenolPd(OAc)₂5-phenylthio analog (54% yield)
C10NaN₃DMF, 120°C10-azido intermediate for click chemistry

Electrophilic Substitution

Reaction TypeReagentPosition ModifiedYield
NitrationHNO₃/H₂SO₄C661%
SulfonationSO₃/DCEC848%
HalogenationNBS/CCl₄C573%

Structural analysis reveals:

  • Electron-rich positions (C5, C6, C8) show highest reactivity in electrophilic substitutions

  • Steric hindrance from the dioxino ring directs substitution to less crowded positions

Esterification/Amidation

The carboxylic acid group demonstrates versatile derivatization:

Reaction PartnerConditionsProduct Characteristics
SOCl₂/ROHReflux, 4hAlkyl esters (methyl, ethyl, benzyl)
EDC/HOBtDMF, RTAmides with primary/secondary amines
CDITHF, 0°C to RTCarbamate derivatives for prodrug development

Biological relevance:

  • Ethyl ester derivatives show enhanced membrane permeability compared to parent acid

  • Amidation with cyclic amines improves target binding affinity in medicinal chemistry applications

Ring-Opening Reactions

The dioxino moiety undergoes controlled cleavage:

ReagentSolventRing-Opening Product
BCl₃CH₂Cl₂1,2-diol intermediate
Li/NH₃THF, -78°CRadical-mediated cleavage to catechol derivative
HIO₄Water/acetoneDialdehyde precursor for polymer synthesis

Applications:

  • Ring-opened products serve as intermediates for synthesizing polycyclic aromatic hydrocarbons

  • Controlled cleavage enables modular construction of hybrid quinoline-pyrrolidine systems

Photochemical Reactions

UV-induced transformations exhibit unique regioselectivity:

λ (nm)PhotosensitizerMajor ProcessQuantum Yield
254None[4+2] Cycloaddition with dienophiles0.32
365AcetophenoneSinglet oxygen generation at C90.18
450Eosin YRedox cycling with dioxino ring0.25

Key findings:

  • Visible light irradiation promotes electron transfer reactions at the quinoline-dioxino interface

  • Photooxidation products demonstrate enhanced antibacterial activity compared to parent compound

This comprehensive analysis demonstrates the compound's synthetic versatility through systematic reaction mapping. The unique electronic environment created by the fused ring system enables predictable regiochemical control across multiple reaction classes. Recent advances in catalytic systems and photochemical activation continue to expand its utility in medicinal chemistry and materials science applications.

Scientific Research Applications

Antiproliferative Effects

Research has demonstrated that derivatives of dioxinoquinoline compounds exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid can inhibit cell growth in human cancer models, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. Inhibitors of DHODH have therapeutic potential in treating autoimmune diseases and certain cancers. Structure-activity relationship studies indicate that modifications to the quinoline structure can enhance potency and selectivity against DHODH .

Study on Anticancer Activity

A notable study investigated the anticancer properties of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid derivatives. The results indicated that these compounds exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

DHODH Inhibition

Another research effort focused on optimizing the compound as a DHODH inhibitor. The study revealed that specific modifications to the carboxylic acid moiety improved binding affinity and bioavailability. The lead compound demonstrated an IC50 value in the low nanomolar range, suggesting strong potential for clinical development .

Mechanism of Action

The mechanism of action of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: Structural analogs with aryl groups at position 7 show IC₅₀ values in the low micromolar range against breast cancer cell lines, suggesting that the target compound’s methoxy group could be optimized for similar activity .
  • Antibiotic Activity : The 9-fluoro-piperazinyl derivative () highlights the importance of electronegative substituents and basic side chains for antimicrobial action, providing a design template for modifying the target compound .

Biological Activity

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid (CAS Number: 1351800-12-8) is a synthetic compound belonging to the quinoline family. Its unique structure includes a dioxin ring and a carboxylic acid functional group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, anti-inflammatory effects, and other pharmacological activities based on various research findings.

  • Molecular Formula : C13H11NO5
  • Molecular Weight : 261.23 g/mol
  • Purity : >95% .

Antiproliferative Properties

Research has indicated that compounds similar to 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid exhibit moderate cytotoxicity against various cancer cell lines. For instance:

  • A study synthesized several dioxinoquinolines and evaluated their antiproliferative effects against different cell lines. The results showed that these compounds had varying degrees of cytotoxicity, with some demonstrating significant growth inhibition in cancer cells .
CompoundCell Line TestedIC50 (µM)
Dioxinoquinoline AHeLa15.0
Dioxinoquinoline BMCF710.5
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acidSW480TBD

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been explored in various studies. One notable study evaluated the effects of quinoline-related carboxylic acids on inflammation in RAW264.7 macrophages. The findings suggested that these compounds exhibited appreciable anti-inflammatory properties without significant cytotoxicity:

  • The compound demonstrated an IC50 value comparable to classical NSAIDs like indomethacin in lipopolysaccharide (LPS)-induced inflammation models .

The proposed mechanism for the biological activity of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid may involve chelation with divalent metals due to the proximity of the carboxylic acid and nitrogen atom within its structure. This chelation could enhance its interaction with biological targets such as enzymes involved in cancer progression or inflammation .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical and laboratory settings:

  • Study on Anticancer Effects : A series of quinoline derivatives were tested against multiple cancer cell lines (including cervical HeLa and breast MCF7). The results indicated that specific structural modifications could enhance their antiproliferative efficacy .
  • Anti-inflammatory Evaluation : In a comparative study against traditional anti-inflammatory drugs, several quinoline derivatives were found to exhibit significant anti-inflammatory effects while maintaining low toxicity levels in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Methoxy-2,4-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted quinoline precursors. For example, analogous compounds are synthesized via nucleophilic addition (e.g., Michael acceptors) followed by cyclocondensation ( ). Key steps include:

  • Step 1 : Formation of the fused dioxane ring via base-catalyzed cyclization.
  • Step 2 : Introduction of the methoxy group using methylating agents like iodomethane under anhydrous conditions.
  • Purification : Intermediate products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Final characterization requires HPLC (>95% purity) and spectroscopic validation (IR, NMR) .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Protocol :

  • 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm for 1H; ~55 ppm for 13C) and the fused dioxane ring protons (δ 4.2–4.5 ppm).
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with the fused quinoline-dioxane system .

Q. What preliminary biological assays are recommended to evaluate antibacterial activity?

  • Experimental Design :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic activity at 2× MIC over 24 hours.
  • Controls : Compare with fluoroquinolone standards (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Strategies :

  • Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency.
  • Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions during methoxylation.
  • Yield Tracking : Monitor intermediates via TLC and adjust stoichiometry iteratively .

Q. How to resolve discrepancies in reported antibacterial efficacy across studies?

  • Analytical Framework :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding (DNA gyrase inhibition).
  • Pharmacokinetic Variability : Assess bioavailability differences using in vitro Caco-2 cell permeability assays.
  • Resistance Mechanisms : Test against quinolone-resistant mutants (e.g., gyrA mutations) via plasmid-mediated complementation .

Q. What pharmacokinetic studies are critical for advancing this compound to preclinical trials?

  • Key Parameters :

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
  • Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs (e.g., lungs, kidneys) via scintillation counting.
  • Half-Life Determination : Conduct single-dose IV/PO studies in rodent models .

Data Contradiction Analysis

Q. How to address conflicting data on cytotoxicity in mammalian vs. bacterial cells?

  • Resolution Workflow :

Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (bacteria). Values >10 suggest therapeutic potential.

Mechanistic Profiling : Test for off-target effects (e.g., topoisomerase II inhibition in human cells) via comet assays.

Species-Specific Metabolism : Compare metabolite profiles in bacterial vs. hepatic S9 fractions .

Structural Analog Comparison

Q. How does the methoxy substitution at position 9 influence activity compared to fluoro analogs?

  • SAR Insights :

  • Methoxy Group : Enhances lipophilicity (logP ↑), improving tissue penetration but reducing water solubility.
  • Fluoro Substitution : Increases DNA gyrase affinity (ΔΔG ~2.3 kcal/mol) but may elevate cardiotoxicity risk (hERG inhibition).
  • Hybrid Derivatives : Co-substitution (e.g., 9-methoxy-8-fluoro) balances potency and safety ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.